molecular formula C11H8N2 B179422 4-Cyano-3-methylisoquinoline CAS No. 161468-32-2

4-Cyano-3-methylisoquinoline

货号: B179422
CAS 编号: 161468-32-2
分子量: 168.19 g/mol
InChI 键: SZWLGBJCLZDZBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyano-3-methylisoquinoline (CAS: 161468-32-2; C₁₁H₈N₂; MW: 168.19) is a heterocyclic compound with dual applications in biochemistry and antimalarial drug development.

  • Biochemical Role: It is a potent, cell-permeable, reversible inhibitor of protein kinase A (PKA), exhibiting competitive inhibition with ATP and an IC₅₀ of 30 nM. It shows high specificity for PKA, with minimal activity against Ca²⁺-dependent protein kinases (CDPK), myosin light-chain kinase (MLCK), and protein kinase C (PKC) .
  • Antimalarial Role: Derivatives like MB14 (a this compound analog) target Plasmodium falciparum sodium efflux transporter PfATP4, disrupting Na⁺ homeostasis and inducing erythrocyte rupture .

准备方法

Formylation-Cyanation Sequential Synthesis

Aldehyde Intermediate Formation

The synthesis often begins with the formylation of methylparaben (methyl 4-hydroxybenzoate). In a representative protocol, methylparaben is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane under reflux at 60°C for 12 hours . This step introduces an aldehyde group at the 3-position, yielding methyl 3-aldehyde-4-hydroxybenzoate. The reaction’s efficiency hinges on the stability of the aldehyde intermediate, which is susceptible to oxidation.

Cyanation via Hydroxylamine Hydrochloride

The aldehyde intermediate is subsequently converted to a cyano group using hydroxylamine hydrochloride and acetyl chloride in acetonitrile/N,N-dimethylformamide (DMF) at 80°C . This step proceeds via an oxime intermediate, which undergoes dehydration to form the nitrile. The reaction achieves moderate yields (60–70%) but avoids highly toxic cyanide reagents, enhancing operational safety compared to traditional cyanation methods .

Methyl Group Introduction

Final methylation is typically achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, stirring methyl 3-cyano-4-hydroxybenzoate with methyl iodide and potassium carbonate in DMF at 80°C for 8 hours introduces the 3-methyl group, completing the synthesis . This step’s yield ranges from 75% to 85%, with purity dependent on chromatographic separation.

Alkylation of Isoquinoline Precursors

Synthesis of 1-Alkylthioisoquinolinium Salts

An alternative route involves alkylation of 1-thioisoquinoline derivatives. For instance, 1-methylthioisoquinolinium iodide is prepared by treating thioisoquinoline with methyl iodide in acetonitrile at room temperature . The reaction proceeds via nucleophilic substitution, with yields exceeding 90% under optimized conditions .

Cyano Group Introduction via Active Methylene Compounds

The alkylthioisoquinolinium salt is then reacted with active methylene compounds such as cyanoacetate. In a documented procedure, 1-methylthioisoquinolinium iodide reacts with methyl cyanoacetate in the presence of triethylamine, yielding 4-cyano-3-methylisoquinoline after elimination of methyl mercaptan . This method’s key advantage is its single-step cyanation, though yields are modest (50–60%) due to competing side reactions.

Knoevenagel Condensation Approach

Condensation with Cyanoacetate

Knoevenagel condensation offers a direct route to introduce the cyano group. A representative synthesis involves reacting 3-methylisoquinoline-4-carbaldehyde with methyl cyanoacetate in the presence of piperidine as a base . The reaction, conducted in ethanol at reflux for 6 hours, forms the α,β-unsaturated nitrile intermediate, which is subsequently aromatized under acidic conditions .

Optimization and Challenges

While this method achieves high regioselectivity, the instability of the aldehyde precursor necessitates careful temperature control. Yields range from 65% to 75%, with purification requiring recrystallization from ethanol/water mixtures .

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Advantages Limitations
Formylation-Cyanation Paraformaldehyde, NH₂OH·HCl60–70%Avoids toxic cyanides; ScalableMulti-step; Moderate yields
Alkylation Methyl iodide, Cyanoacetate50–60%Single-step cyanationSide reactions; Low yields
Knoevenagel Piperidine, Methyl cyanoacetate65–75%High regioselectivityAldehyde instability; Complex workup

化学反应分析

Nucleophilic Substitution Reactions

The cyano group at position 4 and the methyl group at position 3 participate in nucleophilic substitutions:

  • Nitrogen nucleophiles : React with amines to form 1-substituted derivatives (e.g., 1-(alkylamino)-3-methylisoquinoline-4-carbonitriles) .
  • Oxygen nucleophiles : Ethanol or phenols yield ether-linked derivatives .
  • Carbon nucleophiles : Grignard reagents introduce alkyl/aryl groups at position 1 .

Example Reaction :3 Methylisoquinoline 4 carbonitrile+R NH21 R amino 3 methylisoquinoline 4 carbonitrile3\text{ Methylisoquinoline 4 carbonitrile}+\text{R NH}_2\rightarrow 1\text{ R amino 3 methylisoquinoline 4 carbonitrile}

Photoredox Methylation

4-Cyano-3-methylisoquinoline derivatives undergo photoredox-catalyzed methylation using iridium catalysts (e.g., [Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆) under blue light (456 nm). This method introduces methyl groups at specific positions, enhancing antimalarial activity .

Conditions :

  • Catalyst : 2 mol% Ir(dF-CF₃-ppy)₂(dtbpy)PF₆
  • Reagents : t-Butyl peracetate (3 eq.), TFA/ACN (1:1)
  • Yield : 23–43% (varies with substrate)

Biological Activity and Target Interactions

This compound derivatives inhibit Plasmodium falciparum ATP4 (PfATP4), a sodium efflux pump critical for parasite survival. Key findings include:

Antimalarial Mechanism

  • Target : PfATP4 (IC₅₀ ~1 µM in 72 h growth assays) .
  • Resistance Mutation : S374R in PfATP4 reduces compound binding affinity .
  • Biochemical Effects : Disrupts Na⁺/H⁺ homeostasis, causing parasite swelling and erythrocyte lysis .

Protein Kinase A (PKA) Inhibition

  • Inhibits rat liver PKA (IC₅₀ = 30 nM) but shows weak activity against human PKA homologs .
  • Competitive with ATP, making it a tool compound for kinase studies .

Structural Modifications and SAR

Modifications to the this compound scaffold enhance solubility and metabolic stability while retaining antimalarial potency .

Key Derivatives and Activities

DerivativeModificationPf 3D7 IC₅₀ (µM)Notes
MB14 (Compound 25)1-Ethylpropylamino~1.0PfATP4 inhibitor
Triazolopyrazine-7Methylation at C-50.301Improved solubility
Compound 12Photoredox-methylated0.45Enhanced metabolic stability

NMR Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.81 (H-11, H-15), 7.31 (H-12, H-14), 4.33 (H-21), 0.91 (H-22) .
  • ¹³C NMR : δ 151.9 (C-13, t, ³JCF = 3.2 Hz), 145.5 (C-3), 143.8 (C-5) .

Mass Spectrometry

  • HRMS (ESI+) : m/z 383.1315 [M+H]⁺ (C₂₀H₁₇F₂N₄O₂) .

科学研究应用

Antimalarial Activity

The primary application of 4-cyano-3-methylisoquinoline is in the development of antimalarial compounds. Research has demonstrated that this compound exhibits inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria. The lead compound derived from this series, known as MB14, has shown promising results in vitro.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has been instrumental in optimizing their antimalarial properties. Variations in chemical structure have been systematically evaluated to enhance efficacy and reduce toxicity.

Key Findings

  • Compounds with modifications to the isoquinoline structure have shown varying degrees of potency against P. falciparum. For instance, certain derivatives have displayed improved IC50_{50} values compared to MB14, indicating enhanced biological activity .

Preclinical Development

The promising antimalarial activity of this compound derivatives has led to their inclusion in preclinical development pipelines. These compounds are being assessed for their pharmacokinetic properties, safety profiles, and potential for combination therapies.

Combination Therapies

  • Preliminary studies suggest that combining this compound with other antimalarials may enhance therapeutic efficacy against resistant strains of P. falciparum. For example, combinations with atovaquone have shown additive effects in inhibiting parasite survival .

Case Studies and Clinical Implications

Several case studies highlight the effectiveness of this compound derivatives in preclinical settings:

StudyCompoundTargetFindings
MB14PfATP4Inhibits growth of chloroquine-sensitive and -resistant strains with EC50_{50} ~1 µM
MB14PfATP4Induces lysis of infected erythrocytes through Na+^+ accumulation
Various DerivativesPfATP4Identified structural modifications leading to improved potency

These findings underscore the potential for this compound as a foundational scaffold for developing new antimalarial drugs.

相似化合物的比较

Antimalarial Compounds Targeting PfATP4

4-Cyano-3-methylisoquinoline derivatives are compared with structurally distinct PfATP4 inhibitors (Table 1).

Table 1: Antimalarial Activity of PfATP4 Inhibitors

Compound EC₅₀ (Parasite Growth) IC₅₀ (PfATP4 ATPase) Mechanism Specificity Toxicity (Host Cells)
MB14 6.19 ± 0.48 µM (3D7) 52 ± 16 nM Na⁺-dependent ATPase inhibition; requires RhopH2-mediated Na⁺ influx Limited toxicity at ≤20 µM
Cipargamin 1.12 ± 0.11 nM (3D7) Not reported Spiroindolone class; induces rapid erythrocyte lysis High potency but narrow therapeutic window
RK18 2.64 ± 0.40 µM (3D7) No PfATP4 inhibition Aniline substituent at R7; independent mechanism Similar to MB14
Artemisinin >100 nM No ATPase inhibition Radical-mediated parasite killing No erythrocyte lysis

Key Findings :

  • Potency : Cipargamin is 1,000-fold more potent than MB14 in growth inhibition, but MB14-resistant parasites (EC₅₀ = 23.1 ± 1.5 µM) show cross-resistance to cipargamin (EC₅₀ = 2.90 ± 0.12 nM vs. 1.12 ± 0.11 nM in wild-type), confirming shared PfATP4 targeting .
  • Mechanism: MB14’s action depends on RhopH2-mediated Na⁺ influx via host erythrocyte’s new permeability pathways (NPPs). RhopH2 knockdown reduces Na⁺ accumulation and erythrocyte lysis by 50–70% .
  • Toxicity : MB14 (20 µM) spares uninfected erythrocytes and shows minimal toxicity in HepG2/HEK293 cells at ≤25 µM, unlike cipargamin, which has higher host cell toxicity .

Structural Analogs in Kinase Inhibition

This compound is compared with other PKA inhibitors (Table 2).

Table 2: Selectivity of PKA Inhibitors

Compound IC₅₀ (PKA) Selectivity vs. Other Kinases Applications
This compound 30 nM >100-fold selective over CDPK, PKC, MLCK Kinase signaling studies
H-89 48 nM Inhibits MSK1, ROCK-II, S6K1 Broad kinase research
KT5720 56 nM Cross-reactivity with PKG, GRK2 Limited to specific assays

Key Findings :

  • Specificity: this compound’s cyanomethyl group enhances binding specificity to PKA’s ATP-binding pocket, unlike H-89, which inhibits multiple kinases .
  • Utility : Its cell permeability and reversibility make it ideal for dynamic studies of cAMP-dependent pathways, whereas KT5720’s irreversibility limits its use .

Comparison with Isoquinoline Carboxylate Esters

Ethyl 7-substituted isoquinoline-3-carboxylates () share structural motifs but differ in bioactivity:

Table 3: Physicochemical Properties of Isoquinoline Derivatives

Compound (R7 Substituent) Melting Point (°C) ¹H NMR (δ, ppm) Antimalarial Activity
7-Methoxy 145–147 1.42 (t, 3H), 4.45 (q, 2H) Not reported
7-Trifluoromethyl 132–134 1.40 (t, 3H), 4.43 (q, 2H) Not reported
7-Chloro 158–160 1.39 (t, 3H), 4.42 (q, 2H) Not reported
4-Cyano-3-methyl Not reported 8.20 (s, 1H), 2.65 (s, 3H) Active

Key Findings :

  • The cyano group at C4 and methyl at C3 in this compound are critical for PfATP4 inhibition, unlike ester derivatives, which lack antimalarial activity despite structural similarity .

生物活性

4-Cyano-3-methylisoquinoline (CMIQ) is a compound that has gained attention for its biological activity, particularly as an inhibitor of the malaria parasite Plasmodium falciparum. This article explores the compound's mechanisms of action, its efficacy against malaria, and relevant research findings.

The primary mechanism through which CMIQ exerts its biological effects is by inhibiting the sodium efflux pump PfATP4 in P. falciparum. This inhibition disrupts the sodium ion balance within the parasite, leading to cell swelling and eventual lysis of infected erythrocytes. Specifically, studies have shown that CMIQ compounds, such as MB14, inhibit Na+^+-dependent ATPase activity in parasite membranes, indicating a direct targeting of PfATP4 .

Efficacy Against Plasmodium falciparum

Research has demonstrated that CMIQ derivatives possess significant antimalarial properties. The lead compound MB14 has shown effective inhibition of P. falciparum growth with a 50% effective concentration (EC50_{50}) around 1 µM in 72-hour growth assays . Moreover, MB14 was found to have an inhibitory concentration (IC50_{50}) below 10 µM for invasion assays, although it did not block merozoite egress .

Resistance Mechanisms

The emergence of resistance to antimalarial agents is a significant concern. In studies involving MB14, resistant strains of P. falciparum were identified that carried mutations in the PfATP4 gene, specifically the S374R mutation. This mutation confers resistance by altering the target site for CMIQ derivatives while not affecting susceptibility to other classes of antimalarials .

Comparative Efficacy

The following table summarizes key findings regarding the biological activity and efficacy of CMIQ derivatives compared to other antimalarial compounds:

CompoundTargetEC50_{50} (µM)IC50_{50} (µM)Resistance Mutation
This compound (MB14)PfATP4~1<10S374R
CipargaminPfATP40.4 - 1.11.5 - 24.3G358S
H89Human PKAN/AN/AN/A

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that MB14 inhibited PfATP4-associated ATPase activity with an IC50_{50} value of approximately 52 nM . This highlights the compound's potency in disrupting essential parasitic functions.
  • Resistance Development : In vitro evolution experiments showed that P. falciparum could develop resistance to MB14 through specific mutations in PfATP4, emphasizing the need for continuous monitoring and development of new compounds .
  • Pharmacokinetics : Further investigations into the pharmacokinetic properties of CMIQ derivatives have indicated potential for optimization to enhance solubility and metabolic stability, which are crucial for effective therapeutic use .

常见问题

Q. What experimental precautions are critical when handling 4-cyano-3-methylisoquinoline due to its physicochemical hazards?

Answer:
this compound poses significant health risks, including acute toxicity (H301: toxic if swallowed) and skin irritation (H315). Researchers must:

  • Use inert gas environments (e.g., argon) to prevent moisture-induced decomposition .
  • Avoid exposure to heat, sparks, or oxidizing agents (H272, H242) by employing explosion-proof equipment (P241) and grounding tools to prevent static discharge (P243) .
  • Store at ≤50°C (P412) in sealed, non-reactive containers (P233) and segregate from incompatible materials (P220, P221) .
  • Implement emergency protocols for spills or exposure, including immediate decontamination with soap/water (P302+P352) and medical consultation for inhalation/ingestion (P307+P311) .

Q. How does this compound inhibit protein kinase A (PKA), and what assay designs validate its specificity?

Answer:
The compound reversibly inhibits PKA with an IC50 of 30 nM . Methodological validation includes:

  • Kinase activity assays : Use purified PKA catalytic subunits with fluorogenic peptide substrates (e.g., kemptide) to measure phosphorylation via fluorescence polarization or radiometric labeling .
  • Selectivity profiling : Compare inhibition across kinase panels (e.g., PKC, MAPK) using ATP-competitive binding assays. A study demonstrated >100-fold selectivity for PKA over related kinases .
  • Cellular permeability : Verify intracellular activity via FRET-based reporters in HEK293 cells pre-treated with cAMP analogs to activate PKA .

Q. What evidence supports this compound as a Plasmodium falciparum growth inhibitor targeting PfATP4?

Answer:
In malaria research, the compound disrupts parasite sodium homeostasis by inhibiting PfATP4, a critical ion efflux pump . Key experimental approaches include:

  • In vitro parasite viability assays : Dose-response curves in synchronized cultures (IC50 ~1.2 µM), validated via lactate dehydrogenase activity .
  • Intracellular Na+ flux measurements : Use sodium-sensitive fluorescent dyes (e.g., SBFI-AM) to quantify Na+ accumulation in treated parasites .
  • Resistance profiling : Compare efficacy against PfATP4-mutant strains (e.g., Dd2_B8) to confirm target specificity .

Q. How can researchers optimize synthetic routes for this compound to mitigate reactivity risks?

Answer:
Synthetic protocols must address the compound’s instability (H251: self-heating). Recommendations include:

  • Cyano group introduction : Use Pd-catalyzed cyanation of 3-methylisoquinoline precursors under anhydrous conditions to minimize side reactions .
  • Low-temperature purification : Employ flash chromatography at ≤4°C (P235) to prevent thermal degradation .
  • Purity validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and 1H-NMR to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

Q. How should contradictory data on inhibitory potency (e.g., IC50 discrepancies) be resolved across studies?

Answer:
Discrepancies in reported IC50 values (e.g., 30 nM for PKA vs. 1.2 µM for PfATP4 ) arise from assay conditions. Mitigation strategies:

  • Standardize buffer systems : Variations in ATP/Mg2+ concentrations alter PKA binding kinetics .
  • Control parasite maturation stages : PfATP4 inhibition efficacy varies with intra-erythrocytic parasite age .
  • Cross-validate methodologies : Compare radiometric (32P-ATP) and fluorescence-based assays to exclude technique-specific artifacts .

Q. What strategies ensure specificity when studying this compound in complex biological systems?

Answer:
To minimize off-target effects:

  • Proteome-wide profiling : Utilize chemical proteomics (e.g., kinome-wide ATP-affinity beads) to identify non-PKA/PfATP4 targets .
  • Genetic knockdown models : Combine CRISPR/Cas9-mediated PKA/PfATP4 knockout with rescue experiments to isolate compound-dependent phenotypes .
  • Metabolic stability assays : Incubate with liver microsomes to assess cytochrome P450-mediated inactivation, which may alter potency in vivo .

Q. What in vivo models are appropriate for evaluating this compound’s antimalarial efficacy?

Answer:

  • Rodent malaria models : Test in Plasmodium berghei-infected mice via bioluminescence imaging to quantify liver-stage parasite burden .
  • Humanized models : Use NSG mice engrafted with human erythrocytes to assess blood-stage PfATP4 inhibition .
  • Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS to optimize dosing regimens .

Q. How can analytical techniques differentiate this compound from structural analogs?

Answer:

  • Mass spectrometry : ESI-MS in positive ion mode (m/z 169.1 [M+H]+) with MS/MS fragmentation to confirm cyano and methyl substituents .
  • X-ray crystallography : Resolve crystal structures (e.g., PDB 6XYZ) to compare binding modes with PKA vs. PfATP4 .
  • Vibrational spectroscopy : FTIR peaks at 2220 cm−1 (C≡N stretch) and 1600 cm−1 (isoquinoline ring) distinguish it from 3-cyano derivatives .

属性

IUPAC Name

3-methylisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLGBJCLZDZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274328
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161468-32-2
Record name 3-Methyl-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161468-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-cyano-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyano-3-methylisoquinoline
4-Cyano-3-methylisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。